molecular formula C17H18N2O3S B2543695 (4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione CAS No. 941947-13-3

(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Cat. No. B2543695
M. Wt: 330.4
InChI Key: QKFBXYCIDZOONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione” is a chemical compound that belongs to the class of thioamide derivatives1. It has a molecular formula of C17H18N2O3S and a molecular weight of 330.41.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde, was synthesized using a structural modification under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that it has a molecular formula of C17H18N2O3S1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that it belongs to the class of thioamide derivatives1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that it has a molecular formula of C17H18N2O3S and a molecular weight of 330.41.


Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

The compound, as part of a series of derivatives, has been explored for its potential anti-inflammatory and antibacterial properties. The microwave-assisted synthesis proved advantageous in terms of yield and environmental friendliness. Among the derivatives, specific ones demonstrated significant anti-inflammatory activity, and some possessed potent antibacterial properties. The molecular docking results further indicated potential as templates for anti-inflammatory activity (Ravula et al., 2016).

Synthesis and Characterization of Geminally Activated Derivatives

Geminally activated nitro dienes, including derivatives of the compound, have been synthesized. These derivatives were characterized by NMR and IR spectroscopy, adding to the chemical understanding of such compounds (Baichurin et al., 2019).

Azomethine Compounds with Biological Activity

A series of azomethines, including derivatives of the compound, have shown a variety of biological activities such as anti-inflammatory and vasodilator activities. These compounds, with furoxan rings known for releasing nitric oxide, have been under clinical investigations, indicating their significance in medical research (Hoàng Thị Lan, 2016).

New Nitroaromatic Compounds for Anti-leishmanial Activity

Derivatives of the compound were synthesized and characterized, with their potential as anti-leishmanicidal drugs being evaluated. The presence of the electroactive nitro group was found crucial for biological activity, and specific derivatives showed promise as veterinary drugs for leishmaniasis (Dias et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the search results. However, it is known that it is a versatile material used in scientific research and has applications in various fields, such as pharmaceuticals, organic synthesis, and material science3.


properties

IUPAC Name

(4-methylpiperidin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-2-4-14(5-3-13)19(20)21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBXYCIDZOONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

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